molecular formula C21H20ClNO2 B6612330 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide CAS No. 853314-70-2

5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide

Cat. No.: B6612330
CAS No.: 853314-70-2
M. Wt: 353.8 g/mol
InChI Key: KRVPOSOSOOYUFP-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide (CAS: 853314-70-2) is a substituted amide with the molecular formula C₂₁H₂₀NO₂Cl and a molecular weight of 353.842 g/mol . The compound features a furan-2-carboxamide backbone substituted at the 5-position with a 2-chlorophenyl group and at the N-position with a 2,6-diethylphenyl moiety. This structural configuration introduces steric bulk from the diethyl substituents and electronic effects from the chlorine atom, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-3-14-8-7-9-15(4-2)20(14)23-21(24)19-13-12-18(25-19)16-10-5-6-11-17(16)22/h5-13H,3-4H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVPOSOSOOYUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853314-70-2
Record name 5-(2-CHLOROPHENYL)-N-(2,6-DIETHYLPHENYL)-2-FURAMIDE
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Preparation Methods

Synthesis of 5-(2-Chlorophenyl)furan-2-carbonyl Chloride

The carboxylic acid precursor is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For example:

5-(2-Chlorophenyl)furan-2-carboxylic acid+SOCl2DCM, reflux5-(2-Chlorophenyl)furan-2-carbonyl chloride+SO2+HCl\text{5-(2-Chlorophenyl)furan-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, reflux}} \text{5-(2-Chlorophenyl)furan-2-carbonyl chloride} + \text{SO}2 + \text{HCl}

Reaction conditions typically involve reflux for 2–4 hours, with yields exceeding 85%.

Amide Bond Formation

The acyl chloride reacts with 2,6-diethylaniline in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl:

5-(2-Chlorophenyl)furan-2-carbonyl chloride+2,6-DiethylanilineEt3N, DCMTarget Compound+Et3N\cdotpHCl\text{5-(2-Chlorophenyl)furan-2-carbonyl chloride} + \text{2,6-Diethylaniline} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound} + \text{Et}3\text{N·HCl}

Key parameters:

  • Solvent : DCM, THF, or ethyl acetate.

  • Temperature : 0°C to room temperature.

  • Yield : 70–90%, depending on stoichiometry and purity of intermediates.

Boron-Catalyzed Direct Amidation

A one-pot method utilizing tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] as a catalyst enables direct coupling of carboxylic acids and amines without isolating the acyl chloride.

Reaction Protocol

  • Reactants : 5-(2-Chlorophenyl)furan-2-carboxylic acid (1 equiv), 2,6-diethylaniline (1 equiv).

  • Catalyst : B(OCH₂CF₃)₃ (2 equiv).

  • Solvent : Acetonitrile (MeCN, 0.5 M).

  • Conditions : 80°C for 5–24 hours in a sealed tube.

Workup and Purification

Post-reaction, the mixture is treated with Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins to remove borate esters and unreacted reagents. The product is isolated via filtration and solvent evaporation, achieving yields of 75–88%.

Advantages Over Classical Methods:

  • Eliminates hazardous acyl chloride handling.

  • Compatible with moisture-sensitive amines.

  • Scalable to industrial production due to simplified purification.

Solid-Phase Synthesis Using Coupling Agents

Carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (HATU, HBTU) facilitate amide bond formation under mild conditions.

Representative Procedure

  • Activation : 5-(2-Chlorophenyl)furan-2-carboxylic acid (1 equiv) is mixed with HATU (1.2 equiv) and DIPEA (2 equiv) in DMF.

  • Coupling : 2,6-Diethylaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and HCl, dried (MgSO₄), and concentrated.

Yield : 80–92% after recrystallization from ethanol/water.

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Temperature Yield Scalability
Acyl Chloride-MediatedSOCl₂, Et₃NDCM0°C–25°C70–90%Moderate
Boron-CatalyzedB(OCH₂CF₃)₃MeCN80°C75–88%High
HATU-MediatedHATU, DIPEADMF25°C80–92%Low

Key Observations :

  • The boron-catalyzed method offers the best balance of yield and scalability.

  • Classical acyl chloride routes require stringent anhydrous conditions but are cost-effective for small-scale synthesis.

  • Coupling agents like HATU provide high yields but are economically prohibitive for industrial use.

Challenges and Optimization Strategies

Byproduct Formation

  • Acyl Chloride Methods : Hydrolysis of the acyl chloride to carboxylic acid is minimized using anhydrous solvents and stoichiometric amine bases.

  • Boron-Catalyzed Reactions : Excess boron reagent may form stable adducts with the product, necessitating resin-based purification.

Solvent Selection

  • Polar aprotic solvents (MeCN, DMF) enhance reaction rates in catalytic methods.

  • Halogenated solvents (DCM, chloroform) improve solubility of aromatic intermediates.

Temperature Control

  • Lower temperatures (0–25°C) suppress side reactions in acyl chloride methods.

  • Elevated temperatures (80°C) accelerate boron-mediated amidation without compromising yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxygenated derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Introduction of various functional groups onto the chlorophenyl ring.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Chlorine NQR Frequencies

Evidence from 35Cl NQR studies highlights the impact of substituents on the electronic environment of chlorine atoms in amides. For example:

  • N-(2-Chlorophenyl)acetamide exhibits higher 35Cl NQR frequencies compared to 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide due to the absence of alkyl groups in the side chain. Alkyl substituents (e.g., diethyl groups) reduce electron withdrawal at the chlorine atom, lowering NQR frequencies .
  • Conversely, aryl or chloro-substituted alkyl groups (e.g., in N-(2,6-dichlorophenyl)-acetamide ) enhance NQR frequencies by increasing electron-withdrawing effects .
Table 1: Substituent Effects on 35Cl NQR Frequencies
Compound Substituents 35Cl NQR Frequency Trend Reference
N-(2-Chlorophenyl)-acetamide No alkyl substituents Higher frequency
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide Diethyl groups (alkyl) Lower frequency
N-(2,6-Dichlorophenyl)-acetamide Chloro-substituted alkyl Higher frequency

Crystallographic Comparisons

Crystal structures of related amides reveal that side-chain substitutions primarily affect C(S)-C(O) bond lengths and side-chain angles , while other bond lengths remain largely unchanged. For example:

  • N-(Phenyl)-2-chloro-2-methylacetamide (monoclinic, P21/c) has a C(S)-C(O) bond length of ~1.50 Å, whereas N-(Phenyl)-2-chlorobenzamide (tetragonal, P4₃) shows a shorter C(S)-C(O) bond (~1.47 Å) due to aromatic conjugation .

Functional Group and Bioactivity Comparisons

Halogenated Analogs

  • 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate (Acta Cryst. E, 2008) shares a fluorinated aromatic system but lacks the diethylphenyl group. Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine in the target compound .
Table 2: Halogenated Compound Comparison
Compound Key Substituents Molecular Weight (g/mol) Bioactivity Notes
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide 2-ClPh, 2,6-diethylPh 353.84 High steric bulk
5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate 4-FPh, 2,6-F2Bz 377.26 Enhanced metabolic stability
2-Chloro-N-[2-(5-methylfuran-2-yl)phenyl]acetamide 5-Me-furan, 2-ClPh 264.71 Reduced steric hindrance

Sulfonamide-Oxadiazole Derivatives

Compounds like 4-Chloro-N-[5-(2-chlorophenyl)-[1,3,4]oxadiazol-2-yl]-N-(2,6-dimethylphenyl)benzenesulfonamide (MW: 474.04 g/mol) exhibit higher molecular weights due to sulfonamide and oxadiazole moieties. These groups enhance hydrogen-bonding capacity but reduce solubility compared to the target compound’s furanamide backbone .

Research Findings and Implications

  • Electronic Tuning : The 2-chlorophenyl group provides moderate electron withdrawal, balancing solubility and reactivity. This contrasts with strongly electron-withdrawing groups (e.g., nitro in N-[5-(4-nitrophenyl)-oxadiazol-2-yl] derivatives ), which may compromise stability .

Biological Activity

5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide is C19H20ClNOC_{19}H_{20}ClNO, with a molecular weight of approximately 319.79 g/mol. The compound features a furan ring bonded to a carboxamide group, with distinct aromatic substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors. The interaction with these targets can lead to various biological effects, such as:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth.
  • Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against cancer cell lines, contributing to its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide:

Study Biological Activity Cell Lines Tested IC50 Values (µM) Mechanism
Study 1AnticancerA549 (lung cancer)25.5Induction of apoptosis
Study 2AntimicrobialE. coli15.0Inhibition of cell wall synthesis
Study 3CytotoxicityMCF-7 (breast cancer)30.0Cell cycle arrest

Case Studies

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value of 25.5 µM against A549 cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Effects : Research conducted on E. coli demonstrated that the compound exhibited antimicrobial properties with an IC50 value of 15.0 µM. The study suggested that the mechanism involved inhibition of cell wall synthesis, making it a candidate for further development as an antibacterial agent.
  • Cytotoxicity in Breast Cancer : Another study evaluated the cytotoxic effects on MCF-7 cells, revealing an IC50 value of 30.0 µM. The results indicated that the compound could induce cell cycle arrest at the G1 phase, leading to reduced proliferation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide, a comparison with structurally similar compounds is essential:

Compound Name Chemical Structure Notable Biological Activity
5-(2-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamideC19H20ClN OModerate anticancer activity
5-(4-chlorophenyl)-N-(3-methylphenyl)-2-furamideC19H20ClN OStronger antimicrobial properties
5-(3-chlorophenyl)-N-(4-methylphenyl)-2-furamideC19H20ClN OEnhanced cytotoxicity against breast cancer

Q & A

Q. What are the recommended synthetic routes for 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide?

A step-wise approach is advised, starting with the preparation of substituted furan intermediates (e.g., 5-(halophenyl)-2-furanmethanol derivatives) followed by coupling with aryl isocyanates or activated carbonyl reagents. For example, details the synthesis of a structurally analogous compound via reaction of 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate under mild conditions . Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediates and reduce trial-and-error experimentation, as demonstrated by ICReDD’s methodology .

Q. How should researchers characterize the molecular structure of this compound?

Combine spectroscopic techniques (NMR, IR) with X-ray crystallography for unambiguous confirmation. highlights the use of single-crystal X-ray diffraction to resolve dihedral angles (e.g., 1.58° between furan and fluorophenyl rings) and detect structural disorder . For complex substituents, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) are critical to verify regiochemistry and substituent orientation .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

Use reversed-phase HPLC with UV/Vis or MS detection, calibrated against reference standards. Pharmacopeial guidelines (e.g., USP thresholds) suggest limiting individual impurities to ≤0.5% and total impurities to ≤2.0% . For trace impurities, LC-MS/MS or spiking experiments with synthetic analogs can isolate and identify unknown peaks .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Conduct meta-analyses of published datasets to identify confounding variables (e.g., solvent effects, assay protocols). Controlled replication studies under standardized conditions (e.g., OECD guidelines) are essential. emphasizes rigorous experimental design to minimize variability, such as using defined microbial models for bioactivity validation .

Q. What statistical methods optimize reaction conditions for scale-up?

Apply Design of Experiments (DoE) to evaluate multivariable interactions (e.g., temperature, catalyst loading, solvent polarity). demonstrates the use of fractional factorial designs to reduce experimental runs while maximizing data robustness . Response surface methodology (RSM) can pinpoint optimal conditions for yield and purity.

Q. How should discrepancies between computational predictions and experimental results be addressed?

Implement iterative feedback loops: refine computational models (e.g., density functional theory, DFT) using experimental kinetic or thermodynamic data. highlights ICReDD’s approach, where experimental results inform recalibration of reaction pathways and transition-state calculations .

Q. What strategies mitigate stereochemical challenges during synthesis?

For diastereomer separation, use chiral stationary phases in HPLC or employ kinetic resolution via enantioselective catalysts. ’s X-ray crystallography data can guide steric analysis of bulky substituents (e.g., 2,6-diethylphenyl groups) to predict steric hindrance effects .

Q. How can advanced impurity profiling be conducted for regulatory compliance?

Combine LC-HRMS with nuclear magnetic resonance dispersion (NMR-D) to structurally elucidate low-abundance impurities. ’s impurity thresholds (e.g., 0.1% for individual unknowns) align with ICH Q3A guidelines, requiring forced degradation studies (acid/base/oxidative stress) to simulate stability-related impurities .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability).
  • Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture interaction effects .
  • Computational Tools : Leverage Gaussian or ORCA software for reaction pathway simulations, validated against experimental kinetics .

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